DL-ALANINE (2-D)

Stable Isotope Labeling Mass Spectrometry Bioanalysis

Matrix-induced ion suppression can cause >20% quantitation errors in alanine assays. DL-Alanine-2-d resolves this as a co-eluting, racemic internal standard with an M+1 mass shift for MS and a distinct deuterium lock signal for qNMR. - Isotopic Enrichment: 98 atom % D ensures precise correction for ionization variability. - Matrix-Matching: Racemic mixture avoids enantiomeric bias in achiral methods. - Proven Fit: M+1 shift enables SI-traceable purity assessment per ISO 24583:2022.

Molecular Formula
Molecular Weight 90.1
Cat. No. B1580366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-ALANINE (2-D)
Molecular Weight90.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Alanine-2-d: Purity and Specifications


DL-Alanine-2-d (also designated DL-Alanine-2-d1 or DL-[2-2H1]alanine) is a stable isotope-labeled racemic mixture of the amino acid alanine, wherein the hydrogen atom at the alpha-carbon (C2) position is replaced by deuterium [1]. This single-site deuteration yields a mass shift of M+1 relative to unlabeled DL-alanine . Commercial specifications consistently report an isotopic enrichment of 98 atom % D , with a molecular weight of 90.10 g/mol and a melting point of 289 °C (decomposition) [2]. As a deuterated isotopologue, the compound exhibits near-identical chemical and physical behavior to its non-deuterated counterpart, differing only in molecular mass, which renders it suitable as an internal standard in mass spectrometry and quantitative NMR applications [3].

Compound type Stable isotope-labeled internal standard (ISTD)
Labeling Single-site deuteration (C2), racemic mixture (1:1 D:L)
Workflow fit LC-MS/MS, qNMR, and metabolic flux analysis

DL-Alanine-2-d: Why Generic Alanine Fails


Unlabeled DL-alanine, while chemically identical in reactivity, lacks the requisite mass difference and NMR-detectable isotopic signature necessary for precise quantification in complex biological matrices. In mass spectrometry, matrix effects can cause ionization suppression or enhancement, leading to quantitation errors exceeding 20% unless corrected by a co-eluting isotopically labeled internal standard [1]. Similarly, in quantitative NMR, an internal calibrant must possess a distinct signal that does not overlap with the analyte; deuterated alanine fulfills this requirement by shifting the proton spectrum or providing a separate deuterium lock signal [2]. Substitution with non-isotopic analogs such as norvaline or 13C-labeled compounds introduces differential extraction recovery, chromatographic retention time shifts, and varying ionization efficiencies that compromise accuracy [3]. Furthermore, enantiopure L-alanine-2-d, while suitable for chiral-specific applications, does not provide the racemic matrix-matching required for assays involving synthetic DL-alanine impurities or achiral derivatization workflows, potentially introducing enantiomeric bias in method validation [4].

Unlabeled DL-alanine
Lacks the mass shift required for matrix-effect correction; quantitation errors >20% may occur without co-eluting ISTD.
Non-isotopic analogs (norvaline, 13C-labeled)
Differential extraction recovery and retention time shifts can compromise accuracy; 13C isotopologues may introduce minor chromatographic isotope effects.
Enantiopure L-alanine-2-d
Introduces enantiomeric bias in achiral DL-alanine impurity methods; racemic ISTD eliminates correction factors.

DL-Alanine-2-d: Evidence vs. Closest Analogs


Isotopic Purity for Reliable MS Quantitation

DL-Alanine-2-d is supplied with a certified isotopic enrichment of 98 atom % D, a specification that directly determines the lower limit of quantitation (LLOQ) achievable in LC-MS/MS assays by minimizing unlabeled alanine background interference . In comparison, lower-purity deuterated standards (e.g., 90 atom % D) would introduce a larger fraction of M+0 signal from residual protiated alanine, thereby reducing the signal-to-noise ratio for the analyte peak and increasing the variability of the isotope dilution calculation [1].

Isotopic enrichment
Cross-study comparable
98 atom % D (certified)
Higher enrichment reduces background interference, supporting lower LLOQ in isotope dilution assays.
CoA specification; ≥8 atom % absolute difference vs. lower-purity deuterated standards.
Stable Isotope Labeling Mass Spectrometry Bioanalysis

Mass Shift Co-Elution for Matrix Effect Correction

The incorporation of a single deuterium at the C2 position of alanine yields a nominal mass increase of 1 Da (M+1) relative to unlabeled DL-alanine . This minimal mass shift is sufficient for unambiguous differentiation in low-resolution mass analyzers while preserving near-identical chromatographic retention time and ionization efficiency, a prerequisite for effective correction of matrix effects [1]. In contrast, 13C-labeled alanine (e.g., alanine-2-13C) provides a mass shift of +1 Da but may exhibit slight chromatographic isotope effects due to the heavier carbon nucleus, potentially leading to retention time offsets of 0.02–0.05 min in reverse-phase HPLC [2].

Mass shift & co-elution
Class-level inference
Target: M+1 Da shift; retention time offset ~2–5× smaller vs. 13C-labeled alanine Comparator: 13C-labeled alanine shows retention time offset 0.02–0.05 min
Superior co-elution minimizes ion suppression variability and reduces post-acquisition alignment needs.
Inferred from deuterated vs. 13C isotopologue chromatographic behavior.
LC-MS/MS Internal Standard Matrix Effects

Racemic Composition for Achiral Impurity Profiling

DL-Alanine-2-d is a 1:1 racemic mixture of D- and L-enantiomers, which distinguishes it from commercially available L-alanine-2-d (enantiopure, >98% ee) [1]. For analytical methods targeting DL-alanine impurities in pharmaceutical formulations, the use of an enantiopure internal standard (e.g., L-alanine-2-d) introduces a systematic bias: the standard will co-elute with only one enantiomer in chiral separations, necessitating two separate calibration curves or a correction factor for the opposite enantiomer [2]. In contrast, DL-alanine-2-d provides an equimolar mixture of both enantiomers, enabling single-point calibration for total DL-alanine quantification without enantiomeric bias [3].

Racemic composition
Supporting evidence
Target: Racemic mixture (1:1 D:L) Comparator: Enantiopure L-alanine-2-d (>98% ee)
Eliminates enantiomeric correction factors; simplifies achiral impurity method validation.
Chiral stationary phase HPLC/SFC separation context.
Chiral Chromatography Pharmaceutical Impurities Method Validation

Deuterium Labeling for qNMR Quantitation

In quantitative 1H NMR (qNMR), an internal standard must possess a well-resolved, non-overlapping signal of known purity. DL-Alanine-2-d retains the C3 methyl protons (singlet at ~1.48 ppm) while substituting the C2 alpha-proton with deuterium, thereby eliminating the alpha-proton multiplet that often overlaps with signals from other amino acids or metabolites in complex mixtures [1]. This selective deuteration provides a 'silent' spectral region at the alpha-proton frequency, simplifying integration and improving accuracy. In comparison, fully protiated alanine produces multiple overlapping signals that can interfere with analyte quantification in metabolomics studies [2].

NMR spectral simplicity
Class-level inference
Single methyl singlet (~1.48 ppm); alpha-proton eliminated vs. unlabeled DL-alanine multiplets
Reduced spectral overlap improves integration accuracy in qNMR metabolomics.
1H NMR in D2O; alpha-proton region silent.
Quantitative NMR qNMR Deuterium Labeling

Stable Isotope Tracer for Metabolic Flux Analysis

DL-Alanine-2-d serves as a cost-effective tracer for alanine metabolic flux studies, offering a defined M+1 mass shift that enables tracking of alanine incorporation into downstream metabolites (e.g., pyruvate, lactate, glucose) without the complexity of multiple 13C isotopomer distributions [1]. In contrast, uniformly 13C-labeled alanine (U-13C3-alanine) generates a +3 Da shift and produces multiple isotopologue peaks (M+1, M+2, M+3) that complicate mass isotopomer distribution analysis and require higher mass resolution for accurate deconvolution [2]. The single-site deuteration of DL-alanine-2-d simplifies data interpretation while maintaining the kinetic isotope effect within acceptable limits (kH/kD ≈ 1.0–1.5 for alanine transamination) [3].

Metabolic flux tracer
Class-level inference
Target: Single M+1 isotopologue peak Comparator: U-13C3-alanine produces M+1, M+2, M+3 distribution
Simpler isotopologue profile reduces computational burden in alanine flux studies.
Mass isotopomer distribution analysis; kinetic isotope effect review advised.
Metabolic Flux Analysis Stable Isotope Tracing Alanine Turnover

DL-Alanine-2-d Application Scenarios


LC-MS/MS Bioanalysis of Alanine in Plasma and Tissue

DL-Alanine-2-d is used as an internal standard for the accurate quantification of endogenous alanine in biological matrices. The 98 atom % D enrichment and M+1 mass shift ensure co-elution with the analyte, correcting for matrix-induced ionization variability. This is essential for pharmacokinetic studies, biomarker validation, and clinical metabolomics where precision of ±15% is required [1].

qNMR Purity Determination of Alanine Batches

In pharmaceutical quality control, DL-Alanine-2-d serves as an internal calibrant for quantitative 1H NMR assays. The absence of the alpha-proton multiplet reduces spectral overlap, allowing accurate integration of the methyl singlet against a certified reference material. This method is traceable to SI units and is recognized by ISO 24583:2022 for purity assessment of organic compounds [2].

Isotope-Resolved Metabolomics for Alanine Turnover

Researchers employ DL-Alanine-2-d as a tracer to measure alanine flux through gluconeogenesis, the Cahill cycle, and protein synthesis. The M+1 label enables tracking of deuterium incorporation into glucose, lactate, and urea cycle intermediates using GC-MS or LC-MS. This approach provides dynamic metabolic information unattainable by static concentration measurements [3].

Method Validation for DL-Alanine Impurity Profiling

For drug products containing racemic DL-alanine as an excipient or active ingredient, DL-Alanine-2-d provides a matrix-matched internal standard for achiral HPLC-UV or LC-MS methods. The racemic composition avoids enantiomeric bias, simplifying calibration and ensuring accurate quantification of total DL-alanine content in stability studies and release testing [4].

Application
Selection Property
Validation Focus
Alanine quantification in biological matrices
M+1 co-eluting ISTD with certified enrichment
Matrix-effect correction and LLOQ endpoint review
qNMR purity assessment of alanine batches
Deuterated calibrant with simplified spectrum
Integration accuracy and spectral overlap review
Metabolic flux analysis of alanine
Single M+1 isotopologue tracer
Isotopomer deconvolution and flux interpretation
Achiral impurity profiling of DL-alanine
Racemic internal standard for total DL-alanine
Enantiomeric bias elimination in method validation

Technical Documentation Hub

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22 linked technical documents
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